Niguldipino

Übersicht

Beschreibung

Niguldipino is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique mechanism of action and its ability to produce biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

1. Neuroprotection and Neurodevelopment

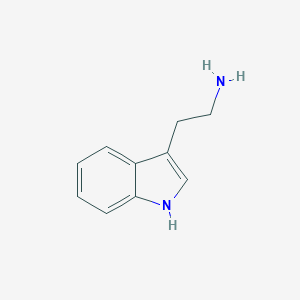

Niguldipino, a dihydropyridine derivative, is explored in various studies for its potential neuroprotective effects. For instance, its application in neonatal rats showed promise for neuroprotection by autoregulating inducible nitric oxide synthase expression through RNA interference, indicating its potential in addressing neurological conditions (Wang et al., 2015). Another study evaluated its impact on neurodevelopmental outcomes in premature infants with severe respiratory failure, although it did not show a reduction in death or neurodevelopmental impairment (Hintz et al., 2007).

2. Effects on Learning and Memory

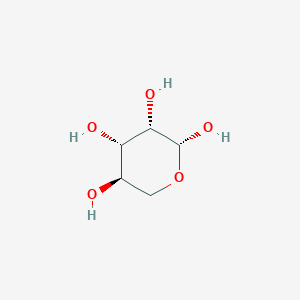

Niguldipino has been studied for its effects on learning and memory. Research on animal models, such as rats, has shown that it can positively influence spatial learning and memory. This includes studies where niguldipino was shown to improve cognitive performance in rats with Alzheimer's disease and influence the expression of connexin 43, a protein involved in cell communication in the brain (Zhuan, 2012).

3. Influence on Calcium Channels

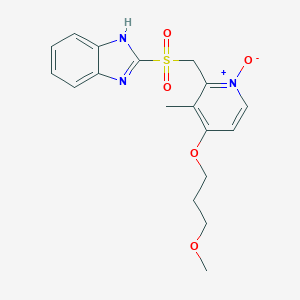

Niguldipino's action on calcium channels has been a subject of interest, particularly its effect on T-type and L-type calcium currents. Studies using animal models have demonstrated that niguldipino can inhibit these currents, suggesting potential applications in conditions where modulation of calcium channels is beneficial (Romanin et al., 1992).

4. Methodological Considerations in Research

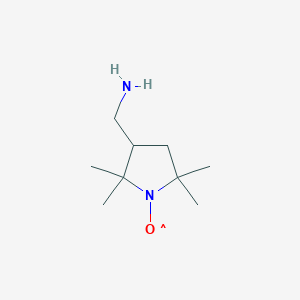

Niguldipino's hydrophobic nature poses unique challenges in scientific research, especially in radioligand binding assays. Addressing these methodical problems is crucial for accurately determining its affinity and effects, as demonstrated in studies focusing on its binding properties and interactions with receptors (Graziadei et al., 1989).

Eigenschaften

CAS-Nummer |

102993-22-6 |

|---|---|

Produktname |

Niguldipino |

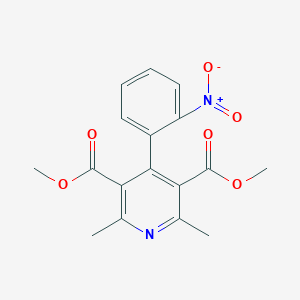

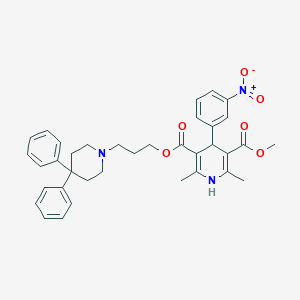

Molekularformel |

C36H39N3O6 |

Molekulargewicht |

609.7 g/mol |

IUPAC-Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

InChI-Schlüssel |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Andere CAS-Nummern |

102993-22-6 |

Synonyme |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Herkunft des Produkts |

United States |

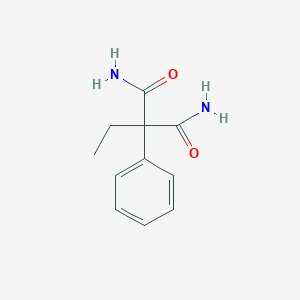

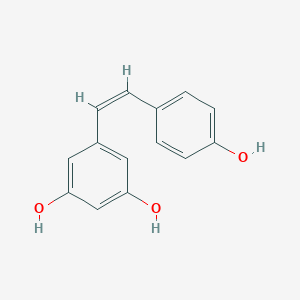

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)